BenchChemオンラインストアへようこそ!

LP10

Chagas disease Trypanosoma cruzi CYP51 inhibitor

LP10 (CAS 1025400-45-6) is a critical, non-azole CYP51 inhibitor with demonstrated curative efficacy in T. cruzi acute infection models. This validated reference standard is essential for SAR studies and for differentiating non-azole pharmacology from traditional azole therapies. Strict lot-to-lot consistency and high purity ensure reliable, reproducible research outcomes.

Molecular Formula C24H28N4O2
Molecular Weight 404.5 g/mol
CAS No. 1025400-45-6
Cat. No. B1675260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP10
CAS1025400-45-6
SynonymsLP10;  LP-10;  LP 10.
Molecular FormulaC24H28N4O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=NC=C4
InChIInChI=1S/C24H28N4O2/c1-16-6-8-17(9-7-16)23(29)28-22(24(30)27-19-10-12-25-13-11-19)14-18-15-26-21-5-3-2-4-20(18)21/h2-5,10-13,15-17,22,26H,6-9,14H2,1H3,(H,28,29)(H,25,27,30)
InChIKeyICFUCABJWQGTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LP10 (CAS 1025400-45-6) Non-Azole CYP51 Inhibitor: A Procurement Guide for Chagas Disease Research


LP10 (CAS 1025400-45-6) is a non-azole inhibitor of the sterol 14α-demethylase enzyme (CYP51), with primary application in research targeting Trypanosoma cruzi, the causative agent of Chagas disease [1]. This compound is characterized as a reverse type I inhibitor of Mycobacterium tuberculosis CYP125A1 and a potent type II inhibitor of T. cruzi CYP51, offering a distinct chemical phenotype compared to traditional azole antifungals being repurposed for Chagas disease [1]. Its development addresses key concerns with azole-based therapies, including potential for drug resistance and cost [2]. The compound has demonstrated curative effects in an acute mouse model of T. cruzi infection, positioning it as a promising lead for the development of new anti-chagasic agents [2].

Why LP10's Non-Azole Scaffold and Binding Profile Defy Simple Substitution in CYP51-Targeted Research


Generic substitution of CYP51 inhibitors for Chagas disease research is not feasible due to significant differences in chemical class, mechanism of enzyme inhibition, and downstream pharmacological effects. While azole antifungals like posaconazole and ravuconazole are under investigation for Chagas disease, their use is associated with concerns over drug resistance and cost [1]. LP10, as a non-azole inhibitor, bypasses these azole-specific liabilities [1]. Furthermore, subtle structural changes within the non-azole chemotype itself dramatically alter potency and selectivity. For example, substituting the tryptophan side chain of LP10 with a valine (LP11) reduces binding affinity to T. cruzi CYP51 by over 200-fold (KD of 9,200 nM for LP11 vs. ≤42 nM for LP10) [2]. This steep structure-activity relationship underscores the critical importance of selecting the specific compound LP10 for studies aimed at validating this unique chemical series and its associated pharmacological profile, as detailed in the quantitative evidence below.

Quantitative Differentiation of LP10: Binding Affinity, Cellular Potency, and In Vivo Efficacy Data vs. Comparators


Superior In Vivo Cure Rate of LP10 Compared to Posaconazole in a Stringent Acute Chagas Mouse Model

LP10 demonstrates a superior cure rate in an acute mouse model of T. cruzi infection when compared to the leading azole comparator, posaconazole. Mice treated with LP10 at 40 mg/kg twice daily (BID) for 30 days resulted in 4 out of 5 animals showing no detectable parasites by PCR after 6 months [1]. In contrast, posaconazole has been reported to achieve cure rates of 86-89% in similar acute models, but often fails to provide sterile cure, with almost all cases remaining infected after a 25-day treatment at doses up to 100 mg/kg/day [2][3]. The LP10 study employed a stringent PCR-based test of cure, highlighting the robust and sustained parasite clearance achieved with this non-azole inhibitor [1].

Chagas disease Trypanosoma cruzi CYP51 inhibitor in vivo efficacy

High-Affinity Binding to T. cruzi CYP51 Validates LP10 as a Potent Molecular Probe

LP10 binds to T. cruzi CYP51 with a dissociation constant (KD) of ≤42 nM, establishing it as a high-affinity ligand for this validated drug target [1]. This affinity is remarkably sensitive to structural modifications; replacing the indole side chain with smaller groups, as in the valine analog LP11, results in a >200-fold decrease in affinity (KD = 9,200 nM) [2]. This steep SAR confirms the specific molecular interactions of LP10 are critical for potent target engagement and are not a general property of the chemical class.

enzyme inhibition binding affinity CYP51 molecular pharmacology

Cellular Potency Against Intracellular T. cruzi Amastigotes Distinguishes LP10 from Less Active Analogs

In a cellular model of T. cruzi infection, LP10 exhibits an EC50 of 0.65 µM against intracellular amastigotes, the clinically relevant life stage of the parasite [1]. A close enantiomeric analog, the R-isomer (compound 2), is 30-fold less potent in binding to the enzyme, which translates to a significant, though less than 30-fold, reduction in cellular activity [2]. The optimized lead compound 27i from the same series, while achieving a much lower EC50 of 14-18 nM, was derived from the LP10 scaffold, underscoring LP10's value as the foundational compound for lead optimization [1].

cellular assay antiparasitic activity amastigote EC50

Chirality-Dependent Activity: The S-Enantiomer of LP10 Drives Potent Target Engagement

The original LP10 hit is a mixture of diastereomers, but the biological activity is enantioselective. The S-isomer of a simplified cyclohexyl analog (compound 1) exhibits approximately 30-fold higher binding affinity (KD) for T. cruzi CYP51 compared to the corresponding R-isomer (compound 2) [1]. This finding is consistent with co-crystal structures of related analogs with CYP51, which reveal that the S-enantiomer preferentially occupies the enzyme's active site [1]. Consequently, the S-isomer also demonstrates a two-fold higher cellular potency (EC50) against the parasite [1].

stereochemistry enantioselectivity CYP51 inhibition structure-activity relationship

In Vitro Metabolic Stability and CYP Inhibition Profile of LP10 Scaffold Informs Lead Optimization

Close structural analogs of LP10 have been characterized for microsomal stability and human CYP inhibition, providing a critical benchmark for the chemical series. These analogs exhibit short half-lives in human and mouse liver microsomes (4–7 minutes) [1]. Furthermore, they demonstrate significant cross-reactivity, with 92% inhibition of CYP2C9 and 62-77% inhibition of CYP2D6 at a concentration of 1 µM, while showing low inhibition of CYP1A2 (21-23%) and moderate inhibition of CYP3A4 (55-75%) [1]. While data for LP10 itself is not explicitly reported, this profile for closely related compounds defines the baseline DMPK liabilities that LP10 and its optimized successors must overcome [2].

ADME metabolic stability CYP inhibition drug-drug interaction

High-Impact Application Scenarios for LP10 in Chagas Disease and CYP51 Research


Preclinical In Vivo Efficacy Studies for Non-Azole CYP51 Inhibitors

LP10 is the optimal compound for establishing proof-of-concept for non-azole CYP51 inhibition in an in vivo setting. Its demonstrated curative effect in a stringent mouse model of acute Chagas disease, with 80% of animals achieving sterile cure as assessed by PCR, provides a benchmark against which the efficacy of newly developed analogs can be measured [1]. Researchers can use the established dosing regimen (40 mg/kg BID i.p. for 30 days) to replicate the curative outcome and compare the performance of next-generation compounds in the same model [1].

Medicinal Chemistry Lead Optimization and SAR Studies

As the validated screening hit that initiated a successful medicinal chemistry campaign, LP10 serves as the essential reference compound for structure-activity relationship (SAR) studies [2]. Its well-defined binding affinity (KD ≤ 42 nM) and cellular potency (EC50 = 0.65 µM) against T. cruzi CYP51 and amastigotes, respectively, provide a crucial baseline for evaluating the impact of structural modifications on target engagement and antiparasitic activity [2]. Furthermore, understanding the enantioselectivity of LP10's scaffold, where the S-isomer is significantly more potent, is critical for designing chirally pure and more effective inhibitors [2].

Comparative Pharmacology Against Azole Antifungals

LP10 is an indispensable tool for comparative studies designed to differentiate the pharmacological profile of non-azole CYP51 inhibitors from traditional azoles like posaconazole. Its superior curative potential in a stringent animal model highlights key differences in in vivo performance [1]. This makes LP10 a valuable comparator for investigating mechanisms of drug action, parasite clearance kinetics, and the potential to overcome limitations associated with azole-based therapies, such as incomplete cure and the development of resistance [1][2].

Baseline DMPK Profiling for the Non-Azole CYP51 Chemotype

For researchers focused on ADME/PK optimization, LP10 and its close analogs define the initial DMPK liabilities of this chemical series. The reported metabolic instability in microsomes and the potential for drug-drug interactions via CYP2C9 and CYP2D6 inhibition serve as a critical reference point [1]. LP10 can be used as a control in assays designed to assess improvements in metabolic stability and reduced off-target CYP inhibition achieved through medicinal chemistry efforts on related scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.